molecular formula C16H12N2O3S2 B10921316 N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B10921316
M. Wt: 344.4 g/mol
InChI Key: RJUNCTNJMPISAZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzodioxol (1,3-benzodioxole) moiety linked via a sulfanyl-acetamide bridge to a benzothiazol group. This structure combines two pharmacologically significant heterocycles: the benzodioxol ring, known for enhancing metabolic stability and bioavailability, and the benzothiazol group, which is prevalent in bioactive molecules with antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C16H12N2O3S2/c19-15(17-10-5-6-12-13(7-10)21-9-20-12)8-22-16-18-11-3-1-2-4-14(11)23-16/h1-7H,8-9H2,(H,17,19)

InChI Key

RJUNCTNJMPISAZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Benzothiazole Moiety: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through a thioether linkage, followed by acylation to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acetamide group or the benzothiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties
    • Research indicates that derivatives of benzothiazole compounds exhibit significant antioxidant activity. For instance, compounds similar to N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide have been tested for their ability to scavenge free radicals and reduce oxidative stress in various cell lines .
  • Neuroprotective Effects
    • Studies have shown that compounds containing the benzodioxole structure can provide neuroprotective effects against oxidative stress-induced neuronal damage. For example, some derivatives have demonstrated efficacy in protecting SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced toxicity .
  • Antimicrobial Activity
    • The compound's structure suggests potential antimicrobial properties. Similar benzothiazole derivatives have been evaluated for their activity against various bacterial and fungal strains, showing promising results .

Case Study 1: Neuroprotection Against Oxidative Stress

A study published in 2021 evaluated a series of benzodiazepine derivatives with similar structural characteristics to this compound. The findings revealed that these compounds significantly reduced reactive oxygen species levels and improved mitochondrial membrane potential in neuronal cell lines exposed to oxidative stress .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of benzothiazole derivatives against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in treating conditions like Parkinson's disease and Alzheimer's disease.
  • Antimicrobial Treatments : The compound could be developed into new antimicrobial agents targeting resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name (CAS/Reference) Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
Target Compound ~375.4* Benzodioxol, Benzothiazol, Sulfanyl Donors: 2; Acceptors: 6 ~111
N-(1,3-Benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide ~427.5 Thiadiazol, 3-Methylphenyl Donors: 1; Acceptors: 6 109
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide 459.5 Imidazol, 3-Methoxyphenyl, Phenyl Donors: 2; Acceptors: 6 111
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide ~428.4 Indol, Phenyl Donors: 2; Acceptors: 5 102
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 363.5 Thiadiazol, Piperidine Donors: 1; Acceptors: 5 89

*Calculated based on molecular formula C₁₆H₁₂N₂O₄S₂.

Key Observations :

  • The target compound’s benzodioxol and benzothiazol groups confer a higher topological polar surface area (TPSA ~111 Ų) compared to analogs with simpler substituents (e.g., : TPSA 89 Ų), suggesting enhanced solubility and membrane permeability.
Target Compound

The sulfanyl-acetamide bridge may facilitate interactions with cysteine residues in enzymes.

Analogs
  • Thiadiazol Derivatives () : Exhibit antihypertensive, anticonvulsant, and diuretic activities. The thiadiazol ring’s electron-deficient nature enhances interactions with biological targets.
  • Imidazol and Indol Derivatives () : These compounds often show anticancer properties due to intercalation with DNA or inhibition of kinases.
  • O-GlcNAcase Inhibitors () : Structural relatives like egalognastat (CAS 1884154-02-2) highlight the role of benzodioxol-acetamide motifs in enzyme inhibition.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₉N₃O₂S
  • Molecular Weight : 255.292 g/mol
  • CAS Number : 41230-20-0

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a comparative study, certain benzothiazole derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 0.98 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
13b0.12Shigella flexneri
13b0.49Aspergillus clavatus
13b0.12Candida albicans

Anticancer Activity

Research indicates that compounds featuring the benzothiazole moiety can exhibit significant anticancer activity. A study reported that certain derivatives inhibited the proliferation of cancer cells in vitro, with IC₅₀ values indicating potent activity against breast cancer cell lines . For example:

CompoundIC₅₀ (μM)Cancer Cell Line
Hybrid Compound 95.0MDA-MB-468 (Breast)
Hybrid Compound 94.5A498 (Renal)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as a potential anti-inflammatory agent .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against a panel of bacteria and fungi.
    • Results indicated that certain compounds exhibited superior activity compared to traditional antibiotics.
  • Anticancer Investigation :
    • A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of this compound.
    • The compound was found to significantly reduce cell viability in a dose-dependent manner.

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